2,4-difluoro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
2,4-difluoro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that features a combination of fluorinated benzamide, furan, and pyrazolo[3,4-d]pyrimidine moieties
Preparation Methods
The synthesis of 2,4-difluoro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic synthesis. The synthetic route may include the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carbaldehyde with an amine source under reductive amination conditions.
Synthesis of the pyrazolo[3,4-d]pyrimidine core: This involves cyclization reactions starting from appropriate precursors such as aminopyrimidines and hydrazines.
Coupling of the furan-2-ylmethylamine with the pyrazolo[3,4-d]pyrimidine: This step typically involves nucleophilic substitution or amide bond formation.
Introduction of the 2,4-difluorobenzamide moiety: This can be achieved through acylation reactions using 2,4-difluorobenzoyl chloride and the amine intermediate.
Industrial production methods would likely involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
2,4-difluoro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or other cross-coupling reactions to form more complex structures.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.
Scientific Research Applications
2,4-difluoro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to study cellular processes and pathways.
Material Science: The compound’s unique properties may be utilized in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar compounds to 2,4-difluoro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide include other fluorinated benzamides, furan-containing compounds, and pyrazolo[3,4-d]pyrimidine derivatives These compounds may share some structural features but differ in their specific substituents and overall biological activity
Properties
IUPAC Name |
2,4-difluoro-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N6O2/c20-12-3-4-14(16(21)8-12)19(28)22-5-6-27-18-15(10-26-27)17(24-11-25-18)23-9-13-2-1-7-29-13/h1-4,7-8,10-11H,5-6,9H2,(H,22,28)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYMJTWMMXRJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C3C=NN(C3=NC=N2)CCNC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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